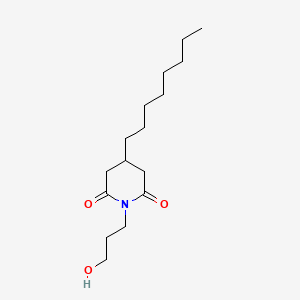
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one: is a chemical compound with the molecular formula C18H32O2 It is characterized by a cyclobutene ring substituted with dodecyl, ethoxy, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Substitution Reactions: The introduction of the dodecyl, ethoxy, and dimethyl groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct placement of substituents.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dodecyl-3-hydroxy-4,4-dimethyl-2-cyclobuten-1-one: Similar structure with a hydroxyl group instead of an ethoxy group.
2-Dodecyl-3-methoxy-4,4-dimethylcyclobut-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
61111-17-9 |
|---|---|
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2-dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C20H36O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18(21)20(3,4)19(17)22-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
LTPSAVXMSHISSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


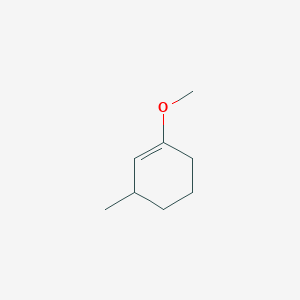
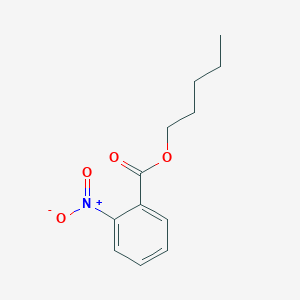
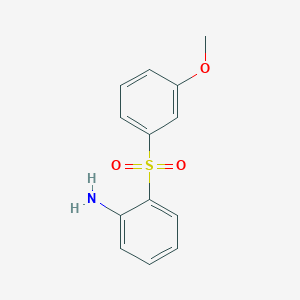
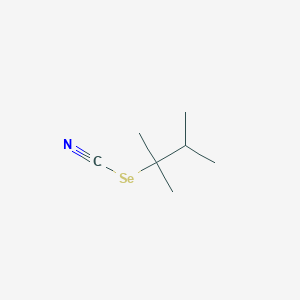

![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
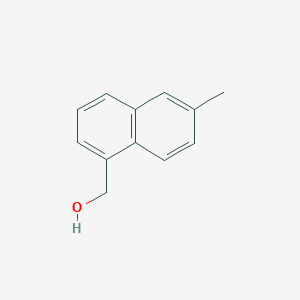
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
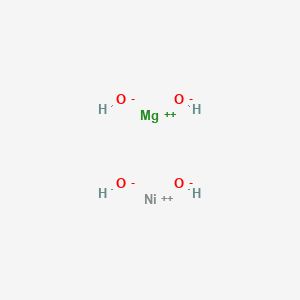
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
